molecular formula C18H24N4O4S B6436867 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline CAS No. 2549031-66-3

4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline

Cat. No.: B6436867
CAS No.: 2549031-66-3
M. Wt: 392.5 g/mol
InChI Key: HYHRSZKTEYNFGQ-UHFFFAOYSA-N
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Description

4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline is a complex organic compound that features a quinazoline core substituted with a cyclopropanesulfonyl group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diazepane Ring: This step often involves nucleophilic substitution reactions where a diazepane derivative is introduced.

    Attachment of the Cyclopropanesulfonyl Group: This is usually done via sulfonylation reactions using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline
  • 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline

Uniqueness

4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-25-16-10-14-15(11-17(16)26-2)19-12-20-18(14)21-6-3-7-22(9-8-21)27(23,24)13-4-5-13/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHRSZKTEYNFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCN(CC3)S(=O)(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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